molecular formula C10H17N B194251 Amantadine CAS No. 768-94-5

Amantadine

Cat. No. B194251
CAS RN: 768-94-5
M. Wt: 151.25 g/mol
InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
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Patent
US09289757B2

Procedure details

An aqueous solution of 1-adamantylamine hydrochloride (Alfa-Aesar, 99%) was treated with potassium hydroxide and extracted with toluene, dried over Na2SO4, filtered and stripped down by rotary evaporation to give 30.3 g 1-adamantylamine (200 mmol). The procedure for compound 1, above, was followed except the reaction was heated at 45° C. overnight yielding 26.23 g white solids (62.8 mmol, 63% yield). When performing the activated carbon treatment 2:1 water/absolute ethanol was used to dissolve the residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]12([NH2:12])[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([CH2:5]3)[CH2:3]1)[CH2:9]2.[OH-].[K+]>>[C:2]12([NH2:12])[CH2:9][CH:8]3[CH2:7][CH:6]([CH2:5][CH:4]([CH2:10]3)[CH2:3]1)[CH2:11]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped down by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 mmol
AMOUNT: MASS 30.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.